molecular formula C13H18ClNO B14092452 R-(-)-Deprenyl N-Oxide Hydrochloride

R-(-)-Deprenyl N-Oxide Hydrochloride

Cat. No.: B14092452
M. Wt: 239.74 g/mol
InChI Key: LDBABUYKMMYGDD-UYUUDJTFSA-N
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Description

R-(-)-Deprenyl N-Oxide Hydrochloride is a chemical compound known for its potential applications in various fields such as chemistry, biology, and medicine. It is a derivative of deprenyl, which is a selective monoamine oxidase B (MAO-B) inhibitor. The N-oxide form of deprenyl is of particular interest due to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-(-)-Deprenyl N-Oxide Hydrochloride typically involves the oxidation of R-(-)-Deprenyl. One common method is the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a base. The reaction proceeds as follows:

  • R-(-)-Deprenyl is dissolved in an appropriate solvent such as methanol.
  • Hydrogen peroxide is added to the solution.
  • The mixture is stirred at room temperature until the reaction is complete.
  • The product is then purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to be an efficient and green method for producing various N-oxides .

Chemical Reactions Analysis

Types of Reactions

R-(-)-Deprenyl N-Oxide Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced back to R-(-)-Deprenyl using reducing agents.

    Substitution: The N-oxide group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peroxycarboxylic acids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: Further oxidized products depending on the conditions.

    Reduction: R-(-)-Deprenyl.

    Substitution: Substituted derivatives of R-(-)-Deprenyl N-Oxide.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its effects on cellular processes and as a tool in biochemical studies.

    Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases such as Parkinson’s disease.

    Industry: Utilized in the development of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of R-(-)-Deprenyl N-Oxide Hydrochloride involves its interaction with monoamine oxidase B (MAO-B). By inhibiting MAO-B, it prevents the breakdown of dopamine, thereby increasing its availability in the brain. This action is beneficial in conditions where dopamine levels are deficient, such as Parkinson’s disease. The N-oxide form may also have additional effects due to its unique chemical structure .

Comparison with Similar Compounds

Similar Compounds

    R-(-)-Deprenyl:

    L-Deprenyl: The enantiomer of R-(-)-Deprenyl, with different pharmacological properties.

    Pargyline: Another MAO-B inhibitor with a different chemical structure.

Uniqueness

R-(-)-Deprenyl N-Oxide Hydrochloride is unique due to its N-oxide group, which imparts different chemical and biological properties compared to its parent compound. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-,14?;/m1./s1

InChI Key

LDBABUYKMMYGDD-UYUUDJTFSA-N

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)[N+](C)(CC#C)[O-].Cl

Canonical SMILES

CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-].Cl

Origin of Product

United States

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